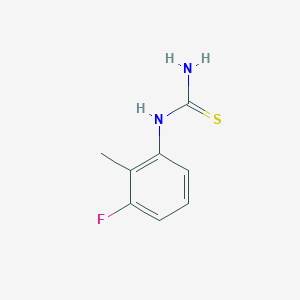
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (MTCA) is an organic compound with a wide range of applications in scientific research. It is a derivative of indazole, which is a heterocyclic aromatic compound with a six-member ring structure. MTCA has been studied extensively in the past few decades due to its potential as a therapeutic agent and its ability to modulate biological processes.
科学研究应用
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has been studied extensively in the scientific research field. It has been used as a model compound to study the effect of organic compounds on various biological processes. It has also been used to study the mechanism of action of various drugs and to investigate the pharmacological effects of various compounds.
作用机制
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has been shown to modulate various biological processes. It has been found to interact with receptors in the central nervous system and has been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO). This inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as MAO and acetylcholinesterase. It has also been found to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the nervous system. In addition, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has been shown to modulate the activity of various receptors involved in regulating cellular function and behavior.
实验室实验的优点和局限性
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several advantages for use in laboratory experiments. It is a relatively stable compound, and it can be synthesized in a relatively straightforward manner. In addition, it is relatively non-toxic and can be used in a wide range of experiments without causing adverse effects. However, the compound is relatively expensive and can be difficult to obtain in large quantities.
未来方向
The potential applications of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde are still being explored. Future research may focus on developing more efficient synthesis methods for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and investigating its effects on a wider range of biological processes. Additionally, further research may be conducted to explore the potential therapeutic applications of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and its ability to modulate various biological processes. Finally, further research may focus on understanding the mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and its potential to interact with other compounds in the body.
合成方法
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can be synthesized from 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde acid) by a process known as the Knoevenagel condensation. This method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde acid with a carbonyl compound such as aldehyde, ketone, or ester, in the presence of an acid catalyst. The resulting product is 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde involves the condensation of 1-methyl-1H-indazole-3-carbaldehyde with ethyl acetoacetate followed by reduction and cyclization.", "Starting Materials": [ "1-methyl-1H-indazole-3-carbaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 g, 6.5 mmol) and ethyl acetoacetate (1.2 g, 9.8 mmol) in acetic acid (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring at room temperature.", "Step 2: After stirring for 2 hours, add water (20 mL) and stir for an additional 30 minutes.", "Step 3: Add sodium hydroxide (1.0 g, 25 mmol) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 6: Dissolve the yellow oil in ethanol (10 mL) and add 10% palladium on carbon (0.2 g).", "Step 7: Hydrogenate the mixture under 1 atm of hydrogen for 2 hours.", "Step 8: Remove the catalyst by filtration and concentrate the solution under reduced pressure to obtain a white solid.", "Step 9: Dissolve the white solid in ethanol (10 mL) and add concentrated hydrochloric acid (1 mL).", "Step 10: Heat the mixture at reflux for 2 hours.", "Step 11: Cool the mixture to room temperature and filter the precipitated solid.", "Step 12: Wash the solid with water and dry to obtain 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde as a white solid (yield: 70%)." ] } | |
CAS 编号 |
1018663-58-5 |
产品名称 |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde |
分子式 |
C9H12N2O |
分子量 |
164.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



